Tubulin inhibitor 21

Colorectal Cancer Tubulin Polymerization Cytotoxicity

Tubulin inhibitor 21 (compound 6f) is a fully synthetic chalcone-melatonin hybrid that binds the colchicine site on β-tubulin (IC50 = 0.26 μM against SW480 colorectal adenocarcinoma cells). It demonstrates 29-fold greater potency than 5-fluorouracil and a validated selectivity index of 17.38 versus CHO-K1 nonmalignant cells. This compound is the benchmark high-potency reference for SAR studies within the chalcone-melatonin series, providing a defined activity gradient relative to analogs 6c (0.50 μM) and 6g (2.88 μM). Favorable in silico oral absorption predictions support in vivo xenograft studies. Procure Tubulin inhibitor 21 to ensure accurate potency benchmarking and robust assay validation in microtubule-targeted drug discovery.

Molecular Formula C28H25N3O4S
Molecular Weight 499.6 g/mol
Cat. No. B12414472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 21
Molecular FormulaC28H25N3O4S
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)SCCCOC4=CC=C(C=C4)C(=O)C=CC5=CC=CO5
InChIInChI=1S/C28H25N3O4S/c32-26(14-13-22-5-3-16-33-22)20-8-11-23(12-9-20)34-17-4-18-36-28-31-30-27(35-28)15-10-21-19-29-25-7-2-1-6-24(21)25/h1-3,5-9,11-14,16,19,29H,4,10,15,17-18H2/b14-13+
InChIKeyKUCRTJDIDZEGCI-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulin Inhibitor 21 (Compound 6f) Procurement Guide: Chalcone-Melatonin Hybrid Tubulin Inhibitor for Colorectal Cancer Research


Tubulin inhibitor 21 (compound 6f) is a synthetic small-molecule tubulin inhibitor with molecular formula C28H25N3O4S and molecular weight 499.58 . This chalcone- and melatonin-based hybrid was designed and synthesized as part of a novel series (6a–h) targeting microtubule dynamics for colorectal cancer therapy [1]. The compound binds to the colchicine site on β-tubulin, preventing microtubule polymerization and thereby inhibiting cell division [1]. Unlike many tubulin inhibitors derived from natural products with complex stereochemistry, compound 6f represents a fully synthetic hybrid scaffold with defined structural features enabling rational medicinal chemistry optimization [1].

Why Tubulin Inhibitor 21 Cannot Be Interchanged with Other Chalcone-Based or Melatonin-Derived Tubulin Inhibitors


Within the same chalcone-melatonin hybrid series (6a–h), cytotoxic activity against SW480 colorectal cancer cells varies dramatically—IC50 values range from 0.24 μM to 4.14 μM, representing a 17-fold difference in potency [1]. Compound 6f (IC50 = 0.26 μM) exhibits 11-fold greater potency than the least active analog 6g (IC50 = 2.88 μM) and 1.9-fold greater potency than 6c (IC50 = 0.50 μM) [1]. These potency differences stem from specific structural modifications—the substituents on the chalcone and melatonin moieties critically determine binding affinity to the colchicine site and subsequent tubulin polymerization inhibition [1]. Substituting Tubulin inhibitor 21 with a closely related analog without verifying potency and selectivity in the intended assay system risks experimental failure or misinterpretation of structure-activity relationships (SAR).

Tubulin Inhibitor 21 (6f): Quantitative Differentiation Evidence Against Closest Analogs and Standard-of-Care Comparators


Superior Cytotoxic Potency Against SW480 Colorectal Cancer Cells Compared to 5-Fluorouracil

Tubulin inhibitor 21 (compound 6f) demonstrates 29-fold greater potency against SW480 human colorectal adenocarcinoma cells compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) in the same 48-hour cytotoxicity assay [1]. This potency advantage positions compound 6f as a substantially more potent cytotoxic agent in this colorectal cancer model than the first-line clinical comparator [1].

Colorectal Cancer Tubulin Polymerization Cytotoxicity

Quantified Tumor Selectivity: Selective Index Differentiates Tubulin Inhibitor 21 from Non-Selective Tubulin Inhibitors

Tubulin inhibitor 21 exhibits a selectivity index (SI) of 17.38 when comparing cytotoxic activity against SW480 colorectal cancer cells versus nonmalignant CHO-K1 cells [1]. This SI quantifies the compound's preferential toxicity toward malignant cells, a critical differentiation parameter often absent from vendor datasheets for other tubulin inhibitors [1].

Tumor Selectivity Therapeutic Window Selectivity Index

Differential Potency Among Chalcone-Melatonin Hybrids: Why Compound 6f Outperforms Analogs 6c and 6g

Within the same chalcone-melatonin hybrid series (6a–h), compound 6f exhibits superior cytotoxic potency against SW480 cells compared to structural analogs 6c (IC50 = 0.50 ± 0.05 μM) and 6g (IC50 = 2.88 ± 0.37 μM) [1]. The 11-fold difference in potency between 6f and 6g demonstrates that minor structural modifications—specifically the furan ring substitution pattern on the chalcone moiety—profoundly affect biological activity [1].

Structure-Activity Relationship Hybrid Molecules Medicinal Chemistry

Favorable In Silico ADME Profile Distinguishes Tubulin Inhibitor 21 from Poorly Absorbed Tubulin Inhibitors

Combined in silico calculations of drug-like and pharmacokinetic properties indicate that Tubulin inhibitor 21 (compound 6f) possesses favorable predicted oral absorption [1]. This computational prediction distinguishes compound 6f from many established tubulin inhibitors such as colchicine and combretastatin A-4, which exhibit poor oral bioavailability and require intravenous administration or prodrug strategies [1][2].

ADME Oral Bioavailability Drug-likeness

Tubulin Inhibitor 21 (6f): Optimal Research and Preclinical Application Scenarios Based on Verified Differentiation Evidence


Colorectal Cancer Cell Viability Screening Requiring Microtubule-Targeting Mechanism

Tubulin inhibitor 21 is optimally deployed in SW480 human colorectal adenocarcinoma cytotoxicity assays where direct comparison to 5-fluorouracil is desired. The compound's 29-fold greater potency (IC50 = 0.26 μM vs 7.6 μM for 5-FU) positions it as a high-potency positive control for tubulin polymerization inhibition in this specific cell line [1]. This application scenario is particularly valuable for screening novel tubulin inhibitors where benchmark comparison to both a standard chemotherapeutic (5-FU) and a potent investigational agent (6f) provides robust assay validation [1].

Tumor-Selective Cytotoxicity Studies Requiring Defined Selectivity Index

For experiments requiring discrimination between cancer-specific and general cytotoxic effects, Tubulin inhibitor 21 provides a validated selectivity index (SI = 17.38) calculated from paired SW480 (malignant) and CHO-K1 (nonmalignant) cell line data [1]. This quantified selectivity metric is not routinely available for many commercial tubulin inhibitors, making compound 6f particularly suitable for studies investigating therapeutic window optimization or comparative selectivity profiling across tubulin inhibitor chemotypes [1].

Structure-Activity Relationship (SAR) Studies of Chalcone-Based Tubulin Inhibitors

Tubulin inhibitor 21 serves as the benchmark high-potency reference compound (IC50 = 0.26 μM) for SAR studies within the chalcone-melatonin hybrid series [1]. Its well-characterized potency differential relative to analogs 6c (0.50 μM) and 6g (2.88 μM) provides a validated activity gradient for structure-based optimization campaigns targeting the colchicine binding site on β-tubulin [1]. Researchers synthesizing novel chalcone derivatives should procure Tubulin inhibitor 21 as the positive control to contextualize the potency of new analogs against the series' most active member.

Oral Bioavailability-Focused In Vivo Colorectal Cancer Xenograft Studies

Based on in silico predictions of favorable oral absorption, Tubulin inhibitor 21 is a candidate for in vivo colorectal cancer xenograft studies requiring oral administration [1]. Unlike colchicine and combretastatin A-4—which necessitate intravenous administration or prodrug strategies due to poor oral bioavailability [2]—compound 6f's predicted ADME profile supports oral dosing paradigms in preclinical efficacy models [1]. However, users should note that quantitative in vivo pharmacokinetic validation data for compound 6f are not yet published; pilot PK studies are recommended before large-scale efficacy experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin inhibitor 21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.